3-(Piperazin-1-yl)propanoic acid hydrochloride 3-(Piperazin-1-yl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15748746
InChI: InChI=1S/C7H14N2O2.ClH/c10-7(11)1-4-9-5-2-8-3-6-9;/h8H,1-6H2,(H,10,11);1H
SMILES:
Molecular Formula: C7H15ClN2O2
Molecular Weight: 194.66 g/mol

3-(Piperazin-1-yl)propanoic acid hydrochloride

CAS No.:

Cat. No.: VC15748746

Molecular Formula: C7H15ClN2O2

Molecular Weight: 194.66 g/mol

* For research use only. Not for human or veterinary use.

3-(Piperazin-1-yl)propanoic acid hydrochloride -

Specification

Molecular Formula C7H15ClN2O2
Molecular Weight 194.66 g/mol
IUPAC Name 3-piperazin-1-ylpropanoic acid;hydrochloride
Standard InChI InChI=1S/C7H14N2O2.ClH/c10-7(11)1-4-9-5-2-8-3-6-9;/h8H,1-6H2,(H,10,11);1H
Standard InChI Key LKGGGCRIBKTIOB-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)CCC(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

  • Free acid: C7H14N2O2\text{C}_7\text{H}_{14}\text{N}_2\text{O}_2 (molecular weight: 158.2 g/mol) .

  • Hydrochloride salt: C7H15ClN2O2\text{C}_7\text{H}_{15}\text{ClN}_2\text{O}_2 (theoretical molecular weight: 194.66 g/mol, calculated by adding 36.46 g/mol for HCl to the free acid).

Structural Features

The molecule consists of:

  • A piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4).

  • A propanoic acid group (-CH2_2-CH2_2-COOH) linked to the piperazine nitrogen.

  • A hydrochloride counterion stabilizing the protonated piperazine moiety.

Physicochemical Properties

Key properties for the free acid and inferred data for the hydrochloride salt are summarized below:

PropertyFree Acid Hydrochloride Salt (Estimated)
Melting Point71°C>200°C (typical for hydrochlorides)
Boiling Point318.6°C (predicted)Decomposes before boiling
Density1.112 g/cm³1.2–1.3 g/cm³
SolubilitySoluble in polar solventsHigh water solubility
pKa4.55 (carboxylic acid) <2 (protonated piperazine)

The hydrochloride salt exhibits enhanced stability and solubility compared to the free acid, making it preferable for formulation in aqueous systems .

Applications in Research and Industry

Pharmaceutical Intermediate

Piperazine derivatives are widely used in drug development due to their ability to modulate pharmacokinetics and target neural receptors. The hydrochloride salt of 3-(piperazin-1-yl)propanoic acid may serve as:

  • A building block for antipsychotics or antidepressants targeting serotonin and dopamine receptors .

  • A ligand in metal-organic frameworks (MOFs) for catalytic applications .

Biochemical Research

The compound’s structural flexibility allows functionalization at both the piperazine nitrogen and carboxylic acid groups, enabling its use in peptide mimetics and enzyme inhibition studies .

Regulatory and Compliance Status

The free acid precursor is listed under REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) with no Substances of Very High Concern (SVHC) identified . The hydrochloride salt likely falls under the same regulatory framework but may require additional toxicity profiling for large-scale use.

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